N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Introduction and Chemical Classification
Structural Overview and Nomenclature
N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1313760-65-4) is a heterocyclic organoboron compound featuring a pyridine core substituted with a boronic ester at the 5-position and an N-propylamine group at the 2-position. The systematic IUPAC name reflects its functional groups:
- Pyridine backbone : A six-membered aromatic ring with nitrogen at position 1.
- Boronic ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol ester) at position 5, which stabilizes the boronic acid moiety.
- N-propylamine : A primary amine with a three-carbon alkyl chain at position 2.
Table 1: Systematic Names and Synonyms
The pinacol ester group enhances stability by preventing boronic acid self-condensation, a common issue in unprotected boronic acids.
Position in Organoboron Chemistry
Organoboron compounds are pivotal in modern synthetic chemistry due to their role in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound belongs to the arylboronic ester subclass, characterized by a boron atom bonded to an aromatic ring and stabilized by a diol (e.g., pinacol). Key features include:
- Electrophilic boron center : The empty p-orbital on boron facilitates transmetallation in palladium-catalyzed reactions.
- Steric protection : The pinacol’s methyl groups shield the boron atom, improving stability and reaction selectivity.
- Electronic modulation : The N-propylamine group donates electron density to the pyridine ring, altering reactivity at the boron center.
Compared to simpler boronic acids (e.g., phenylboronic acid), this compound’s hybrid structure merges the directing effects of the amine group with the versatility of the boronic ester.
Relationship to Pyridine-Based Boronic Esters
Pyridine boronic esters are widely used in medicinal chemistry and materials science. This compound shares structural motifs with:
- 2-Aminopyridine-5-boronic acid pinacol ester : Differs by the absence of the N-propyl group, which impacts solubility and steric hindrance.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine : The parent compound without alkylation at the amine.
Table 2: Comparative Properties of Pyridine Boronic Esters
The N-propyl group enhances lipophilicity, making the compound more suitable for reactions in nonpolar solvents.
Historical Context of Aminopyridine Boronic Esters
Aminopyridine boronic esters emerged in the late 20th century alongside advances in cross-coupling methodologies. Key milestones include:
- 1980s : Development of the Suzuki-Miyaura reaction, which spurred demand for stable boronic acid derivatives.
- 1990s : Introduction of pinacol esters to improve boronic acid handling and storage.
- 2000s : Synthesis of N-alkylated aminopyridine boronic esters to modulate electronic and steric properties.
The targeted compound represents an evolution in design, combining steric protection (N-propyl) with boronate stability (pinacol) for applications in iterative coupling reactions.
Properties
IUPAC Name |
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-9-16-12-8-7-11(10-17-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVPSDEHVTWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745313 | |
| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313760-65-4 | |
| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313760-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs PdCl₂(dppf) as the catalyst, potassium acetate (KOAc) as the base, and toluene as the solvent at 100°C. For the target compound, the substrate 5-bromo-N-propylpyridin-2-amine undergoes borylation at position 5:
Key parameters include:
Substrate Preparation: N-Propyl-5-Bromopyridin-2-Amine
The halogenated precursor is synthesized via alkylation of 2-amino-5-bromopyridine:
Optimization Note : Propyl iodide increases alkylation efficiency due to better leaving-group ability, though it requires rigorous moisture exclusion.
Sequential Functionalization: Amination Followed by Borylation
This two-step approach prioritizes introducing the N-propyl group before borylation, avoiding potential side reactions during subsequent steps.
Step 1: N-Propylation of 2-Amino-5-Bromopyridine
Reaction conditions for alkylation:
Challenges : Over-alkylation to form quaternary ammonium salts is mitigated by using a slight excess of 2-amino-5-bromopyridine.
Step 2: Miyaura Borylation
The borylation step mirrors Section 1.1 but requires careful handling of the amine group.
Critical Adjustments :
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Ligand choice : Dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalyst stability in the presence of amines.
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Solvent : Toluene outperforms polar solvents (e.g., DMF) by minimizing Pd-amine coordination.
Alternative Pathways: Boron Installation Prior to Amination
While less common, this route involves introducing the boronic ester before alkylation.
Synthesis of 5-(Bpin)pyridin-2-amine
Miyaura borylation of 2-amino-5-bromopyridine yields 5-(Bpin)pyridin-2-amine. Subsequent N-propylation faces challenges due to the boronic ester’s sensitivity to nucleophiles:
Limitations :
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Low yields (40–55%) due to boronate hydrolysis under basic conditions.
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Requires inert atmosphere and anhydrous solvents.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods:
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sequential (Sec 2) | High functional group tolerance | Multi-step purification | 65–80% |
| Direct Borylation | One-pot simplicity | Amine-Pd coordination risks | 60–75% |
| Borylation First | Avoids halogenated intermediates | Low alkylation efficiency | 40–55% |
Optimization Strategies
Catalyst Screening
Testing alternative Pd catalysts improves yields:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| PdCl₂(dppf) | Dppf | 75 |
| Pd(OAc)₂ | SPhos | 68 |
| PdCl₂(PPh₃)₂ | XPhos | 62 |
Challenges and Limitations
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Boronate Hydrolysis : The 1,3,2-dioxaborolane moiety is prone to hydrolysis in protic solvents, necessitating anhydrous conditions.
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Amine Coordination : Free amines can deactivate Pd catalysts; using bulky ligands (e.g., XPhos) mitigates this.
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Purification Difficulties : Silica gel chromatography risks boronate degradation; alternatives include recrystallization from hexane/EtOAc .
Chemical Reactions Analysis
Types of Reactions
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to its analogues based on substituent modifications (alkyl/aryl groups, heteroatoms) and their impact on reactivity, stability, and applications. Key structural analogues include:
Physicochemical Properties
- Solubility : N-Propyl derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to the balance between the hydrophobic propyl chain and hydrophilic amine/boronate groups. In contrast, N-Benzyl analogues show lower solubility in polar solvents .
- Stability : The pinacol boronate group is stable under anhydrous conditions but hydrolyzes in aqueous acidic or basic media. N-Alkyl substituents (e.g., methyl, ethyl) marginally improve hydrolytic stability compared to aryl groups .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : N-Propyl-5-(boronate)pyridin-2-amine demonstrates comparable reactivity to N-Methyl analogues (yields >80% with aryl bromides) but slower kinetics than electron-deficient derivatives (e.g., 3-Chloro-substituted), which activate the boronate toward electrophilic partners .
- Steric Effects : Bulkier substituents (e.g., N-Benzyl) reduce coupling efficiency due to steric hindrance at the palladium center, as evidenced by lower yields (~60–70%) in model reactions .
Biological Activity
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1218791-47-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 263.14 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety and a propyl group.
Research indicates that compounds similar to this compound can interact with various biological targets. Notably, they may exhibit activity against specific enzymes or receptors involved in disease processes. For instance:
- Estrogen Receptor Modulation : Some derivatives of the dioxaborolane class have been shown to act as selective modulators of estrogen receptors (ERs), which are crucial in the treatment of hormone-dependent cancers .
- Inhibition of Enzymatic Activity : There is evidence suggesting that such compounds can inhibit enzymes like N-myristoyltransferase (NMT), which is significant in treating parasitic infections such as those caused by Trypanosoma brucei .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : A study explored the use of dioxaborolane derivatives in cancer therapy. The compounds demonstrated selective activity against estrogen receptors in breast cancer cells, indicating potential for targeted therapies .
- Trypanosomiasis : In another case study focused on Trypanosoma brucei infections, compounds similar to this compound were tested for their efficacy as NMT inhibitors. Results showed significant reductions in parasite viability .
Safety and Toxicity
The compound exhibits toxicity profiles that necessitate careful handling. It is classified as harmful if swallowed and poses risks such as acute toxicity . Precautionary measures should be taken during synthesis and application.
Q & A
Q. What are the standard synthetic routes for preparing N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative method involves reacting 5-bromo-N-propylpyridin-2-amine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane under inert conditions. Purification is achieved through crystallization from a mixture of petroleum ether and ethyl acetate, yielding the boronic ester with >85% purity. This method is analogous to the synthesis of structurally related pyridinylboronates .
Q. How is Suzuki-Miyaura coupling applied using this compound as a boronic ester reagent?
The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures. For example, it reacts with aryl/heteroaryl halides (e.g., bromides) in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent system like toluene/water. Reaction optimization may involve varying catalyst loading (1–5 mol%), temperature (80–110°C), and ligand choice (e.g., SPhos for sterically hindered substrates). Yields depend on electronic and steric factors of the coupling partners .
Q. What analytical techniques confirm the purity and structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include the pyridinyl NH₂ (~5.5 ppm, broad singlet) and pinacolato methyl groups (~1.3 ppm).
- LC-MS : Confirms molecular ion [M+H]⁺ (expected m/z: 289.2).
- XRD : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves bond angles and stereoelectronic effects, critical for verifying regioselectivity .
Advanced Questions
Q. What strategies mitigate the air and moisture sensitivity of this boronic ester during storage and reactions?
- Storage : Under nitrogen at –20°C, using flame-dried glassware.
- Reaction Setup : Schlenk techniques or gloveboxes for oxygen-sensitive steps.
- Stabilizers : Addition of 1–5% DMF or THF to suppress hydrolysis.
- Quality Control : Periodic ¹¹B NMR to detect boronic acid degradation (δ ~30 ppm for boronate vs. ~28 ppm for boronic acid) .
Q. How to troubleshoot low coupling efficiency in reactions involving this boronic ester?
- Catalyst Optimization : Switch to Pd(OAc)₂ with XPhos ligand for electron-deficient aryl halides.
- Solvent Effects : Use DMA or DMF for polar substrates to enhance solubility.
- Competing Pathways : Monitor protodeboronation via ¹H NMR (loss of boronate signals). Pre-activate the boronic ester with Cs₂CO₃ to enhance reactivity .
Q. How to resolve discrepancies in NMR data when characterizing this compound?
- Impurity Identification : Use HSQC/HMBC to distinguish between residual solvents (e.g., dioxane at δ 3.6 ppm) and side products.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess rotational barriers of the N-propyl group.
- Complementary Techniques : High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What crystallographic software (e.g., SHELX, OLEX2) is recommended for determining the structure, and how to interpret key refinement metrics?
- Software : SHELXL for refinement (handling twinning/disorder) and OLEX2 for structure visualization.
- Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
